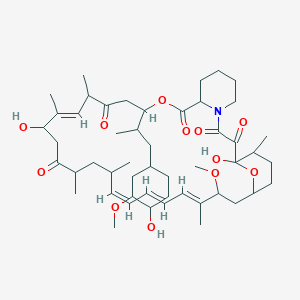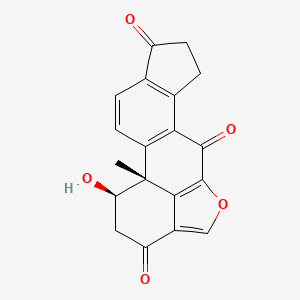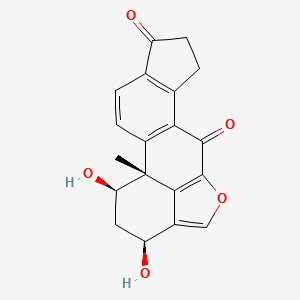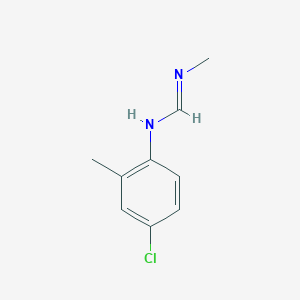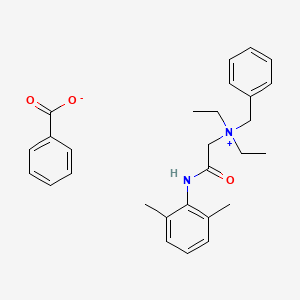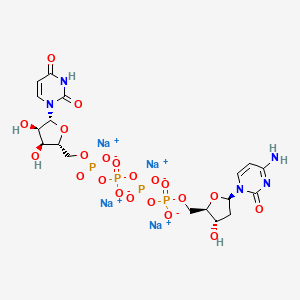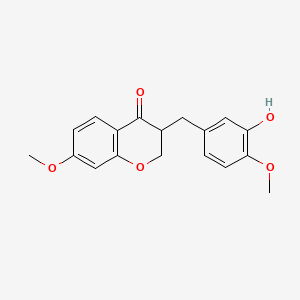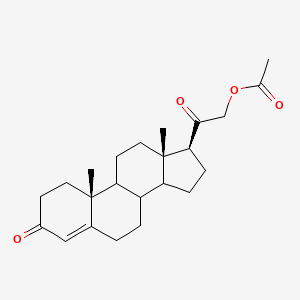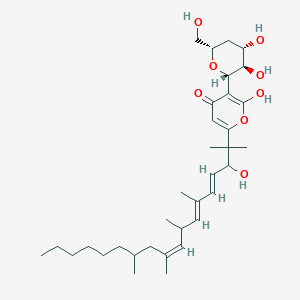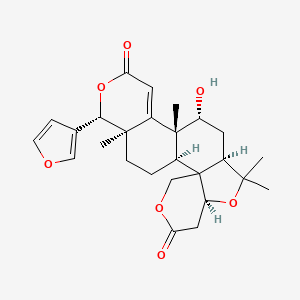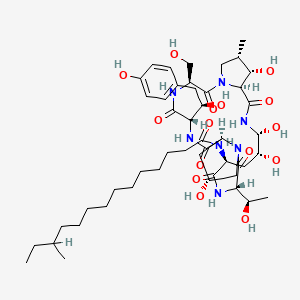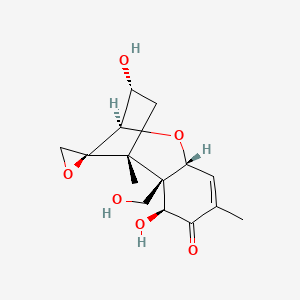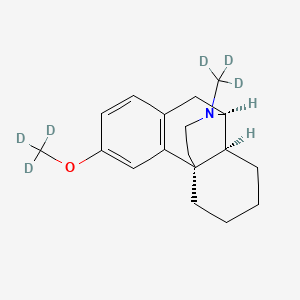
右美沙芬
描述
氘代右美沙芬是右美沙芬的氘代形式,右美沙芬是一种众所周知的镇咳药。氘代涉及用氘取代氢原子,氘是氢的较重同位素。 这种修饰可以增强化合物的药代动力学特性,例如延长其半衰期并降低其代谢率 。 氘代右美沙芬正在研究其潜在的治疗应用,尤其是在治疗情绪障碍方面 .
科学研究应用
氘代右美沙芬有几种科学研究应用:
作用机制
氘代右美沙芬通过多种机制发挥其作用:
NMDA 受体拮抗作用: 它充当 NMDA 受体的低亲和力非竞争性拮抗剂,NMDA 受体在调节突触可塑性和记忆功能中起作用.
Sigma-1 受体激动作用: 氘代右美沙芬与 sigma-1 受体结合,sigma-1 受体参与神经保护和调节神经递质释放.
血清素再摄取抑制: 它抑制血清素的再摄取,增强其在突触间隙的可用性,并有助于其抗抑郁作用.
生化分析
Biochemical Properties
Deudextromethorphan interacts with several biomolecules, including enzymes and proteins, to exert its effects. It is known to affect serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain . These interactions play a crucial role in the biochemical reactions involving Deudextromethorphan.
Cellular Effects
Deudextromethorphan has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Deudextromethorphan is complex and multifaceted. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . It also blocks the NMDA receptor at high doses, which produces effects similar to other dissociative anesthetics .
Dosage Effects in Animal Models
The effects of Deudextromethorphan vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are still being studied.
Metabolic Pathways
Deudextromethorphan is metabolized principally by liver enzymes .
准备方法
氘代右美沙芬的制备涉及右美沙芬的氘代。该过程通常包括以下步骤:
右美沙芬合成: 右美沙芬是通过从吗啡烷衍生物开始的一系列化学反应合成的.
氘代: 在特定反应条件下,使用氘代试剂将右美沙芬中的氢原子替换为氘原子。此步骤需要仔细控制温度、压力和催化剂,以确保氘原子选择性掺入。
化学反应分析
相似化合物的比较
由于其氘代增强了其药代动力学特性,因此氘代右美沙芬与其他类似化合物相比是独一无二的。类似化合物包括:
右美沙芬: 非氘代形式,通常用作镇咳药.
右美沙芬醇: 右美沙芬的活性代谢产物,也具有 NMDA 受体拮抗作用.
属性
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-QNNIAVNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079043-55-2 | |
| Record name | Deudextromethorphan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUDEXTROMETHORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


